molecular formula C11H12N2O B2896050 3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1881158-29-7

3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one

Cat. No. B2896050
M. Wt: 188.23
InChI Key: PPYYAXKZQCWDKS-UHFFFAOYSA-N
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Description

The compound “3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene, and an azaspiroheptanone group, which is a type of spiro compound where one of the rings contains a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving “3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one” would depend on its specific chemical structure and the conditions under which the reactions are carried out. Without more specific information, it’s difficult to provide an analysis of its chemical reactions .

Scientific Research Applications

Antibacterial Activity

Research on similar azaspiroheptane compounds, such as the novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, has demonstrated potent antibacterial activity against respiratory pathogens, including gram-positive and gram-negative bacteria, as well as multidrug-resistant and quinolone-resistant strains. These findings suggest potential applications in treating respiratory tract infections (Odagiri et al., 2013).

Lipophilicity Modification

In the context of medicinal chemistry, azaspiro[3.3]heptanes have been examined for their effect on the lipophilicity of molecules. Replacing more common heterocycles with azaspiroheptanes can significantly lower the lipophilicity (logD) of molecules, which is crucial for enhancing drug-like properties and optimizing pharmacokinetic profiles (Degorce et al., 2019).

Synthesis of Polysubstituted Pyrroles

Azaspiro[3.3]heptane derivatives have been utilized in the synthesis of penta-substituted pyrrole derivatives, showcasing the versatility of azaspiroheptane scaffolds in organic synthesis and the preparation of complex, functionalized molecules (Hou et al., 2012).

JAK1-selective Inhibition

Compounds incorporating the azaspiro[2.4]heptane scaffold have been identified as selective inhibitors of JAK1, a target of interest for anti-inflammatory and immunomodulatory therapies. This highlights the scaffold's potential in the development of targeted therapeutic agents (Chough et al., 2018).

Anticancer and Antidiabetic Applications

Spirothiazolidines analogs, incorporating azaspiro[4.5]decan-3-one, have shown significant anticancer activities against human breast carcinoma and liver carcinoma cell lines, as well as antidiabetic properties, demonstrating the therapeutic potential of spirocyclic compounds in treating various diseases (Flefel et al., 2019).

properties

IUPAC Name

1-pyridin-4-yl-2-azaspiro[3.3]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-10-11(4-1-5-11)9(13-10)8-2-6-12-7-3-8/h2-3,6-7,9H,1,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYYAXKZQCWDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(NC2=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one

CAS RN

1881158-29-7
Record name 3-(pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one
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